An In-Depth Technical Guide to N-Desethyl-N-propyl Oxybutynin (Oxybutynin EP Impurity E)
An In-Depth Technical Guide to N-Desethyl-N-propyl Oxybutynin (Oxybutynin EP Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Desethyl-N-propyl Oxybutynin, a recognized impurity of the anticholinergic drug Oxybutynin. Identified in the European Pharmacopoeia as Oxybutynin Impurity E, this document delineates its chemical identity, plausible synthetic origins, and its significance in the quality control of Oxybutynin manufacturing. While specific pharmacological and toxicological data on N-Desethyl-N-propyl Oxybutynin are not extensively available in public literature, this guide offers insights into its potential activity based on structure-activity relationships with the parent compound. Furthermore, it details analytical methodologies for the detection and quantification of this impurity, crucial for ensuring the safety and efficacy of Oxybutynin formulations.
Introduction: The Context of Pharmaceutical Impurities
The development and manufacture of pharmaceutical products necessitate a thorough understanding and control of impurities. Impurities can arise from various sources, including the starting materials, intermediates, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or packaging. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, regulatory bodies worldwide mandate stringent control over impurities.
Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] Its therapeutic action is primarily mediated through the antagonism of muscarinic receptors.[2][3] N-Desethyl-N-propyl Oxybutynin has been identified as a process-related impurity in the synthesis of Oxybutynin.[][5] This guide focuses on the technical aspects of this specific impurity, providing a foundational resource for professionals in pharmaceutical development and quality control.
Chemical Profile and Synthesis
Chemical Identity
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Systematic Name: 4-(Ethylpropylamino)but-2-ynyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate
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Common Synonyms: N-Desethyl-N-propyl Oxybutynin, Oxybutynin EP Impurity E, Ethylpropyl Analogue of Oxybutynin[5]
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CAS Number: 1215677-72-7 (for the free base)[]
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Molecular Formula: C₂₃H₃₃NO₃
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Molecular Weight: 371.51 g/mol
Plausible Synthetic Pathways
The synthesis of Oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.[3][6] N-Desethyl-N-propyl Oxybutynin can emerge as an impurity through several potential pathways, primarily related to the starting materials and intermediates used in the synthesis of the 4-amino-2-butyn-1-ol side chain.
One plausible route for the formation of this impurity involves the presence of N-ethyl-N-propylamine as a contaminant in the diethylamine starting material used for the Mannich reaction with propargyl alcohol and formaldehyde. This would lead to the formation of 4-(ethylpropylamino)-2-butyn-1-ol, which would then be esterified to yield N-Desethyl-N-propyl Oxybutynin alongside the desired Oxybutynin.
Figure 1: Plausible synthetic pathway for the formation of N-Desethyl-N-propyl Oxybutynin.
Pharmacological and Toxicological Profile (Inferred)
Currently, there is a lack of publicly available, dedicated pharmacological or toxicological studies on N-Desethyl-N-propyl Oxybutynin. However, its structural similarity to Oxybutynin and its primary active metabolite, N-desethyloxybutynin, allows for some informed postulations.
Oxybutynin and N-desethyloxybutynin are known to be competitive antagonists of muscarinic M1, M2, and M3 receptors.[3] This anticholinergic activity is responsible for both the therapeutic effects on the bladder and the common side effects such as dry mouth and constipation. Given that N-Desethyl-N-propyl Oxybutynin retains the core pharmacophore responsible for muscarinic receptor binding (the ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a tertiary amine), it is reasonable to hypothesize that it may also possess anticholinergic activity. The potency and receptor subtype selectivity would, however, likely differ from the parent drug due to the alteration in the N-alkyl substituents.
The substitution of an ethyl group with a propyl group might influence the compound's lipophilicity, protein binding, and metabolic stability, which in turn could affect its pharmacokinetic profile and potency. Without empirical data, the clinical significance of this impurity remains speculative. However, for drug development and patient safety, it is crucial to control its levels in the final drug product to within acceptable limits as defined by regulatory guidelines.
Analytical Methodologies for Detection and Quantification
The control of impurities is a critical aspect of pharmaceutical quality control. Validated analytical methods are essential for the detection and quantification of N-Desethyl-N-propyl Oxybutynin in Oxybutynin drug substance and drug product.
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Oxybutynin and its related compounds.[7][8][9][10]
Illustrative RP-HPLC Method Parameters:
| Parameter | Example Value |
| Column | C8 or C18, e.g., Symmetry C8 (75 x 4.6 mm, 3.5 µm)[7] |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile (e.g., 51:49 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 45°C[7] |
| Detection | UV at 210 nm[7] |
| Injection Volume | 10 µL |
Under these or similar conditions, N-Desethyl-N-propyl Oxybutynin, being structurally similar to Oxybutynin, would be expected to have a retention time close to that of the parent drug and other related impurities. Method development would focus on optimizing the mobile phase composition and gradient to achieve adequate resolution between all specified impurities and the main API peak.
Method Validation
Any analytical method used for impurity testing must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves demonstrating that there is no interference from the API, other impurities, or excipients.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
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Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: Impurity Profiling of Oxybutynin
The following is a generalized, step-by-step protocol for the analysis of related substances in an Oxybutynin drug product. This protocol should be adapted and validated for the specific formulation and analytical instrumentation.
-
Preparation of Solutions:
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Mobile Phase: Prepare the mobile phase as per the validated method (e.g., a filtered and degassed mixture of phosphate buffer and acetonitrile).[7]
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Diluent: A suitable solvent, often the mobile phase itself, for dissolving the sample and standards.
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Standard Solution: Accurately weigh and dissolve a reference standard of N-Desethyl-N-propyl Oxybutynin in the diluent to a known concentration.
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Sample Solution: Accurately weigh and dissolve the Oxybutynin drug product in the diluent to a known concentration of the API. This may involve extraction, sonication, and filtration to ensure complete dissolution and removal of insoluble excipients.
-
-
Chromatographic Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response factor for N-Desethyl-N-propyl Oxybutynin.
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Inject the sample solution.
-
-
Data Analysis:
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Identify the peak corresponding to N-Desethyl-N-propyl Oxybutynin in the sample chromatogram based on its retention time relative to the standard.
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Calculate the concentration of the impurity in the sample using the peak area and the response factor determined from the standard.
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Express the impurity level as a percentage of the API concentration.
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Figure 2: General workflow for the analytical determination of N-Desethyl-N-propyl Oxybutynin.
Conclusion and Future Perspectives
N-Desethyl-N-propyl Oxybutynin is a known impurity of Oxybutynin that requires careful monitoring and control during the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. While specific pharmacological data for this compound is limited, its structural similarity to Oxybutynin suggests a potential for anticholinergic activity.
Future research efforts could focus on the isolation and pharmacological characterization of N-Desethyl-N-propyl Oxybutynin to better understand its potential impact. The development of highly specific and sensitive analytical methods will continue to be crucial for its effective control. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing a consolidated overview of the current understanding of this specific Oxybutynin impurity.
References
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Vanden Eynde, J. J., & Gualtieri, F. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1381. [Link]
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Kachur, J. F., et al. (1992). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 35(14), 2583–2591. [Link]
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Suresh, P. S., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advanced Research, 4(11), 1636-1644. [Link]
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Ramani, A. V., et al. (2014). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 88, 336-344. [Link]
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Kumar, P., et al. (2013). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3543. [Link]
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